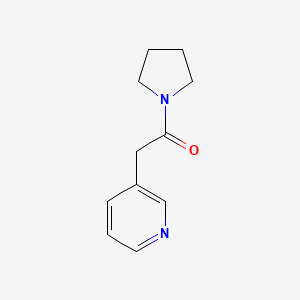

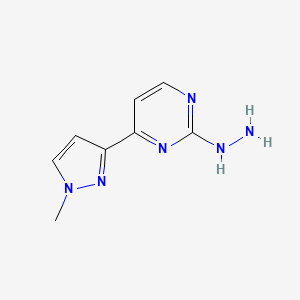

![molecular formula C5H14ClNS B2749021 Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride CAS No. 1909316-40-0](/img/structure/B2749021.png)

Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and alcohol. This compound is also known as N,N-Dimethyl-2-(ethylthio)ethylamine hydrochloride or DMET hydrochloride. It is commonly used as a reagent in organic chemistry and biochemistry research.

Aplicaciones Científicas De Investigación

Bioconjugation Applications

A study by Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation. The study utilized ethylenediamine among other amines, showing the reactivity of similar compounds in forming amides, a fundamental reaction in bioconjugation processes (Nakajima & Ikada, 1995).

Microencapsulation

Yang, Ren, and Xie (2011) demonstrated the synthesis of amidic alginate derivatives for microencapsulation, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent. This highlights the role of ethyl-containing compounds in creating effective microcapsules for various applications (Yang, Ren, & Xie, 2011).

Sensing Technologies

Nolan and Lippard (2007) synthesized a red-emitting sensor for detecting mercuric ions in water, incorporating a thioether-rich metal-binding unit. This work underlines the importance of such ethyl-containing compounds in developing sensitive and selective probes for environmental monitoring (Nolan & Lippard, 2007).

Surface Modification

Ghilane et al. (2010) investigated the electrochemical oxidation of primary amine in ionic liquid media, leading to the formation of an organic layer attached to the electrode surface. The study presents an approach to modifying electrode surfaces using primary amine compounds, demonstrating their utility in creating electrochemically active surfaces (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Propiedades

IUPAC Name |

N-ethyl-2-methylsulfanylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHHFLDJWHGKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCSC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2748939.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)